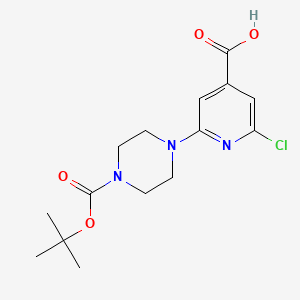
4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a carboxylic acid group and a tert-butyl ester group. The compound also contains a chloropyridine moiety, which adds to its unique chemical properties. It is used in various scientific research applications due to its versatile chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 5-bromo-2-nitropyridine with piperazine in water to produce 1-(6-nitropyridine-3-yl)piperazine. This intermediate is then subjected to Boc protection and hydrogenation catalytic reduction to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloropyridine moiety plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
Uniqueness
4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of both a chloropyridine moiety and a piperazine ring. This combination imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further enhance its significance.
Propiedades
Fórmula molecular |
C15H20ClN3O4 |
|---|---|
Peso molecular |
341.79 g/mol |
Nombre IUPAC |
2-chloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(22)19-6-4-18(5-7-19)12-9-10(13(20)21)8-11(16)17-12/h8-9H,4-7H2,1-3H3,(H,20,21) |
Clave InChI |
SCCUIUBWCLUHER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


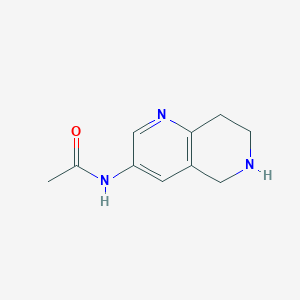
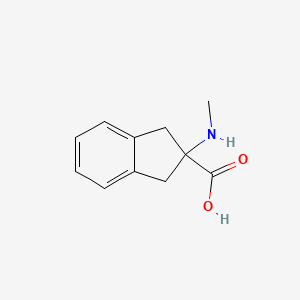
![2-[(1-Phenylethylamino)methyl]aniline](/img/structure/B13873716.png)
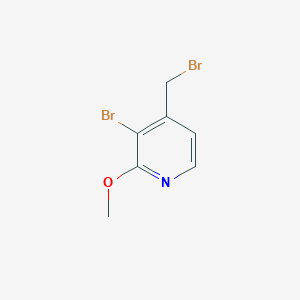
![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)
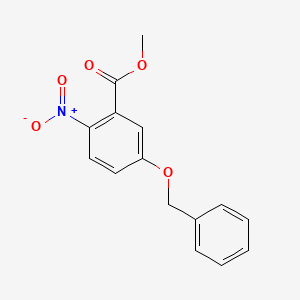
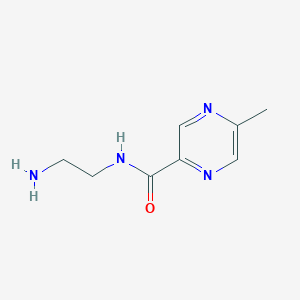

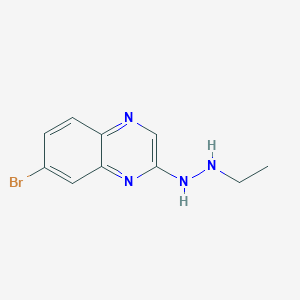

![4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid](/img/structure/B13873759.png)

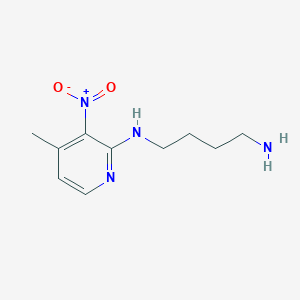
![2-(3,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13873772.png)
